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Abstract

Triphenylmethane, (CsHs)sCH, serves as the fundamental structural backbone for a vast class
of synthetic compounds, including the widely used triarylmethane dyes.[1] A thorough
understanding of its three-dimensional structure and intermolecular interactions in the solid
state is crucial for crystal engineering, polymorph prediction, and the rational design of novel
derivatives with tailored physicochemical properties. This technical guide provides a
comprehensive overview of the crystal structure of triphenylmethane, details the experimental
and computational methodologies used for its characterization, and presents a quantitative
analysis of its structural features and crystal packing.

Crystal Structure Determination: An Experimental
Workflow

The unambiguous determination of the triphenylmethane crystal structure is primarily
achieved through single-crystal X-ray diffraction (SCXRD). This gold-standard technique
provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry
and intermolecular interactions.[1] The typical workflow for structure determination is a multi-
step process beginning with material synthesis and culminating in a refined structural model.
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Caption: Experimental workflow for triphenylmethane crystal structure determination.

Detailed Experimental Protocols

Synthesis: Triphenylmethane can be synthesized via a Friedel-Crafts reaction. A typical
procedure involves reacting benzene with chloroform (CHCIs) in the presence of a Lewis acid
catalyst, such as aluminum chloride (AICI3).[1]

e Reaction: 3 CeéHe + CHCIs --(AICl3)--> (CeHs)sCH + 3 HCI

Crystal Growth: High-quality single crystals suitable for SCXRD are paramount. For
triphenylmethane, a common and effective method is slow evaporation.

o A supersaturated solution of purified triphenylmethane is prepared in a suitable nonpolar
organic solvent (e.g., ethanol or diethyl ether) at a slightly elevated temperature.

e The solution is filtered to remove any particulate matter.

e The container is loosely covered to allow the solvent to evaporate slowly and controllably
over several days at a constant temperature.

» As the solvent evaporates, the concentration of the solute exceeds its solubility limit,
promoting the formation of well-ordered crystals.
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Single-Crystal X-ray Diffraction (SCXRD):

o Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and
mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream
of nitrogen gas (typically to 150 K) to minimize thermal vibrations. It is then irradiated with a
monochromatic X-ray beam (e.g., Mo Ka, A = 0.71073 A). As the crystal is rotated, a series
of diffraction patterns are collected by a detector.

» Data Processing: The collected diffraction intensities are indexed to assign Miller indices
(h,k,I) to each reflection. The data is integrated and corrected for various factors (e.g.,
Lorentz and polarization effects, absorption) to yield a final set of structure factors.

Structure Solution and Refinement:

o Space Group Determination: The systematic absences in the diffraction data are analyzed to
determine the crystal's space group.

 Structure Solution: The initial atomic positions are determined from the diffraction data using
direct methods. This computational approach solves the "phase problem" of crystallography.

o Structure Refinement: The initial structural model is refined using a full-matrix least-squares
method. In this iterative process, atomic coordinates and thermal displacement parameters
are adjusted to minimize the difference between the observed structure factors and those
calculated from the model. The quality of the final model is assessed by the residual factor
(R-factor).

Crystallographic and Geometric Data

The crystal structure of triphenylmethane was first reported by G. G. Giraud and colleagues in
1994. The data reveals a propeller-like conformation of the molecule in the solid state.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data obtained from the single-crystal
X-ray diffraction study.
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Parameter Value
Empirical Formula CioH1s
Formula Weight 244.33 g/mol
Crystal System Orthorhombic
Space Group Pbcn

Unit Cell Dimensions

a 16.113(3) A

b 15.826(3) A

c 11.171(2) A

a, B,y 90°, 90°, 90°

Volume (V) 2851.9(9) A3
Molecules per unit cell (2) 8

Calculated Density (Dc) 1.138 Mg/m3
Radiation Mo Ka (A = 0.71073 A)
Temperature 150 K

Final R-factor (R) 0.048 for 1978 observed reflections
CCDC Deposition Number 126193

Data sourced from Acta Crystallographica Section C: Crystal Structure Communications,
(1994), C50, 1362-1366.

Selected Molecular Geometric Parameters

The molecular structure of triphenylmethane features a central sp3-hybridized carbon atom
bonded to three phenyl rings. Steric hindrance prevents the rings from being coplanar, resulting
in a distinct propeller-like arrangement.
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Bond Length (A) Angle Angle ()
C(meth -

(methane) 1.535(3) C(phl)-C(met)-C(ph2)  111.4(2)
C(phenyl 1)

C(meth -

(methane) 1.536(3) C(ph1)-C(met)-C(ph3)  112.0(2)
C(phenyl 2)

C(meth -

(methane) 1.539(3) C(ph2)-C(met)-C(ph3)  110.1(2)
C(phenyl 3)

C tic) -

(aromatic) 1.378 - 1.391 C(met)-C(ph)-C(ph) ~ 119.9-1217
C(aromatic)

Note: The C-C bond lengths and C-C-C angles within the phenyl rings are within the expected
ranges for aromatic systems.

Analysis of the Crystal Structure

Once the crystal structure is solved, further analysis can be performed to understand the forces
governing the crystal packing and to quantify the intermolecular interactions. This is achieved
through a combination of crystallographic analysis tools and computational chemistry methods.
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Caption: Logical workflow for the analysis of the triphenylmethane crystal structure.

Crystal Packing and Intermolecular Interactions

In the solid state, triphenylmethane molecules pack in a herringbone-like motif. The crystal
packing is primarily stabilized by a network of weak non-covalent interactions, particularly C-
H---1t interactions. In these interactions, the hydrogen atoms of the phenyl rings of one
molecule interact with the electron-rich 1t-systems of the phenyl rings of adjacent molecules.
These interactions, though individually weak, collectively dictate the overall crystal architecture.
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Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
interactions within a crystal.

Methodology:

Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is
used as the input.

Software: A program such as CrystalExplorer is used to perform the analysis.

Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into
regions where the electron density of the promolecule (the molecule of interest) dominates
the total procrystal electron density.

Property Mapping: Various properties can be mapped onto this surface. A key property is
dnorm, a normalized contact distance that highlights regions of intermolecular contact.

o Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii),
representing significant interactions like hydrogen bonds.

o White regions represent contacts approximately at the van der Waals separation.
o Blue regions indicate contacts longer than the van der Waals radii.

o Fingerprint Plots: The surface is deconstructed into a 2D histogram known as a fingerprint
plot, which plots the distance to the nearest atom external to the surface (de) against the
distance to the nearest atom internal to the surface (di). This plot quantitatively summarizes
all intermolecular contacts in the crystal. The percentage contribution of different types of
contacts (e.g., C---H, H---H) can be calculated from this plot, providing a quantitative measure
of the crystal packing forces.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are employed to complement the experimental
data, providing insights into the molecule's intrinsic electronic properties and optimized gas-
phase geometry.
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Methodology:
e Structure Input: The molecular geometry from the CIF is used as the starting point.

e Theory Level Selection: A suitable functional and basis set are chosen. For organic
molecules like triphenylmethane, a common choice is the B3LYP functional with a 6-
31G(d,p) basis set.

o Geometry Optimization: The energy of the molecule is minimized with respect to its atomic
coordinates. This yields the lowest-energy conformation in the gas phase, which can be
compared to the solid-state structure to assess the effects of crystal packing on molecular
geometry.

e Frequency Calculation: A frequency calculation is performed on the optimized geometry to
confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain
thermodynamic properties.

o Property Calculation: Further single-point energy calculations can be performed to determine
electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential
(MEP), and dipole moment.

Conclusion

The crystal structure of triphenylmethane is defined by an orthorhombic unit cell (space group
Pbcn) containing eight molecules arranged in a herringbone pattern. The molecule adopts a
propeller-like conformation driven by steric hindrance. The crystal packing is dominated by a
network of weak C-H---1t interactions, which can be visualized and quantified using Hirshfeld
surface analysis. Computational methods, such as DFT, complement the experimental X-ray
data by providing insights into the molecule's optimized geometry and electronic structure. This
detailed structural knowledge is fundamental for professionals in materials science and drug
development, enabling the design of new triphenylmethane-based compounds with desired
solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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